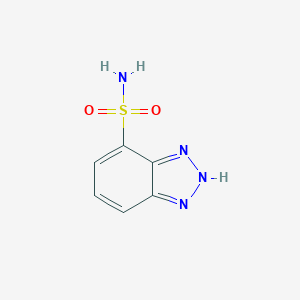

2H-benzotriazole-4-sulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

174077-76-0 |

|---|---|

Molecular Formula |

C6H6N4O2S |

Molecular Weight |

198.21 g/mol |

IUPAC Name |

2H-benzotriazole-4-sulfonamide |

InChI |

InChI=1S/C6H6N4O2S/c7-13(11,12)5-3-1-2-4-6(5)9-10-8-4/h1-3H,(H2,7,11,12)(H,8,9,10) |

InChI Key |

XNCKHHMKNFNDQZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=NNN=C2C(=C1)S(=O)(=O)N |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1)S(=O)(=O)N |

Synonyms |

1H-Benzotriazole-4-sulfonamide(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2H-Benzotriazole-4-sulfonamide: Core Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 2H-benzotriazole-4-sulfonamide, a heterocyclic compound featuring a benzotriazole core linked to a sulfonamide group. This unique structural combination suggests a potential for diverse pharmacological activities, drawing from the established biological profiles of both moieties. This document summarizes its chemical and physical properties, outlines a general synthetic approach, and delves into its most probable mechanism of action as a carbonic anhydrase inhibitor.

Core Chemical and Physical Properties

While specific experimental data for this compound is not widely available in the literature, a comprehensive set of computed properties has been determined, providing valuable insights into its molecular characteristics. These properties are essential for predicting its behavior in biological systems and for guiding further research and development.

Table 1: Summary of Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆N₄O₂S | [1] |

| Molecular Weight | 198.21 g/mol | [1] |

| CAS Number | 174077-76-0 | [1] |

| Exact Mass | 198.02114662 Da | [1] |

| Topological Polar Surface Area | 110 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Complexity | 285 | [1] |

| XLogP3 (Lipophilicity) | -0.4 | [1] |

| Synonyms | 1H-benzo[d][2][3][4]triazole-4-sulfonamide, 1H-Benzotriazole-4-sulfonamide |[1] |

Note: The properties listed are computationally derived and curated by PubChem. For comparison, the related isomer, 2H-benzotriazole-5-sulfonamide, has a reported experimental melting point of 236-237 °C.[5]

Experimental Protocols: A Generalized Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in published literature. However, a general and chemically sound synthetic route can be proposed based on established methods for creating benzotriazoles and sulfonamides. The primary method for forming the benzotriazole ring is the cyclocondensation of an appropriately substituted o-phenylenediamine.[6][7]

Methodology: Proposed Synthesis of this compound

-

Starting Material: The synthesis would logically begin with 3,4-diaminobenzenesulfonamide.

-

Diazotization: The 3,4-diaminobenzenesulfonamide is dissolved in an acidic medium, typically a solution of acetic acid or dilute hydrochloric acid.

-

Cyclization: An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution from the previous step. The sodium nitrite reacts with the acid to form nitrous acid in situ.

-

Ring Formation: The nitrous acid selectively diazotizes one of the amino groups of the o-phenylenediamine derivative. The resulting diazonium salt intermediate then undergoes spontaneous intramolecular cyclization by attacking the adjacent amino group, forming the stable triazole ring.

-

Isolation and Purification: The resulting product, this compound, would likely precipitate from the reaction mixture. The solid can be collected by filtration, washed with cold water to remove residual salts and acid, and then purified. Purification could be achieved through recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, purified compound.

Potential Biological Activity and Signaling Pathway

The structure of this compound strongly suggests its potential as an inhibitor of carbonic anhydrases (CAs). The aromatic sulfonamide moiety is a classic pharmacophore known to potently inhibit this family of zinc-containing metalloenzymes.[8] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Several CA isoforms, particularly the tumor-associated hCA IX and XII, are overexpressed in hypoxic cancers and play a crucial role in regulating pH in the tumor microenvironment, promoting cancer cell survival and proliferation.[4][9] Therefore, selective inhibition of these isoforms is a key strategy in modern anticancer drug development.[9]

Mechanism of Action: Carbonic Anhydrase Inhibition

The primary mechanism involves the sulfonamide group (-SO₂NH₂) coordinating directly to the Zn(II) ion located in the active site of the carbonic anhydrase enzyme. The nitrogen atom of the deprotonated sulfonamide displaces the zinc-bound hydroxide ion, which is essential for the catalytic cycle. This binding effectively blocks the active site, preventing the substrate (CO₂) from accessing it and thereby inhibiting the enzyme's catalytic activity.

In a cancer context, inhibition of tumor-associated CAs like hCA IX leads to a disruption of pH regulation. The enzyme can no longer efficiently convert CO₂ to bicarbonate and protons, leading to an increase in extracellular acidity and a decrease in intracellular pH. This pH imbalance can trigger apoptotic pathways, ultimately leading to cancer cell death.[9]

While CA inhibition is a highly probable mechanism, the benzotriazole core itself is known to be a versatile scaffold in medicinal chemistry, contributing to a wide range of biological activities including antimicrobial, antiviral, and analgesic effects.[10][11][12] Therefore, this compound may possess a multifaceted pharmacological profile worthy of further investigation.

References

- 1. This compound | C6H6N4O2S | CID 20036061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DSpace [research-repository.griffith.edu.au]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chembk.com [chembk.com]

- 6. ijariie.com [ijariie.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. ijrrjournal.com [ijrrjournal.com]

- 11. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gsconlinepress.com [gsconlinepress.com]

An In-depth Technical Guide to 2H-Benzotriazole-4-sulfonamide: Chemical Structure and Synthesis

This technical guide provides a comprehensive overview of the chemical structure and synthetic approaches for 2H-benzotriazole-4-sulfonamide, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its structural characteristics, outlines plausible synthetic pathways with experimental protocols, and presents relevant data for researchers in the field.

Chemical Structure and Properties

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with a sulfonamide group substituted at the 4-position of the benzotriazole core. The "2H" designation indicates that a hydrogen atom is attached to the second nitrogen atom of the triazole ring. However, it's important to note that benzotriazole derivatives can exist as a mixture of 1H and 2H tautomers.[1][2]

The chemical formula for this compound is C₆H₆N₄O₂S.[3] Key structural identifiers and properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₆H₆N₄O₂S | [3] |

| Molecular Weight | 198.21 g/mol | [3] |

| Canonical SMILES | C1=CC2=NNN=C2C(=C1)S(=O)(=O)N | [3] |

| InChI Key | XNCKHHMKNFNDQZ-UHFFFAOYSA-N | [3] |

| CAS Number | 174077-76-0 | [3] |

Synthesis of this compound

A direct and detailed experimental protocol for the synthesis of this compound is not extensively documented in a single source. However, a plausible multi-step synthetic pathway can be constructed based on established organic chemistry principles and published procedures for related compounds. The proposed synthesis involves the formation of the benzotriazole core, followed by sulfonation and amidation.

A potential synthetic route starts with the nitration of 1H-benzotriazole to yield 4-nitro-1H-benzotriazole. This is followed by reduction of the nitro group to an amine, diazotization, and subsequent conversion to a sulfonyl chloride, which is then reacted with ammonia to form the final sulfonamide product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis of this compound, adapted from general procedures for similar transformations.

Step 1: Synthesis of 4-Nitro-1H-benzotriazole

This procedure is adapted from a patented method for the nitration of benzotriazole.[4]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 1H-benzotriazole in concentrated sulfuric acid.

-

Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) to the benzotriazole solution while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the mixture at a controlled temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture over crushed ice to precipitate the product.

-

Purification: Filter the precipitate, wash with cold water until the washings are neutral, and then dry. The crude product can be recrystallized from a suitable solvent like ethanol to afford 4-nitro-1H-benzotriazole.

Step 2: Synthesis of 4-Amino-1H-benzotriazole

This step involves the reduction of the nitro group to an amine, a standard procedure in organic synthesis.

-

Reaction Setup: Suspend 4-nitro-1H-benzotriazole in a suitable solvent such as ethanol or hydrochloric acid.

-

Reduction: Add a reducing agent, for example, stannous chloride (SnCl₂) dihydrate, portion-wise to the suspension while stirring.

-

Heating: Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the tin salts.

-

Extraction and Purification: Filter the mixture and extract the filtrate with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-amino-1H-benzotriazole.

Step 3: Synthesis of Benzotriazole-4-sulfonyl Chloride

This procedure involves a Sandmeyer-type reaction to convert the amino group to a sulfonyl chloride.

-

Diazotization: Dissolve 4-amino-1H-benzotriazole in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst. Add the previously prepared diazonium salt solution to this mixture at a controlled temperature.

-

Work-up: After the reaction is complete, pour the mixture into ice water.

-

Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain benzotriazole-4-sulfonyl chloride.

Step 4: Synthesis of this compound

This final step involves the reaction of the sulfonyl chloride with ammonia.

-

Reaction Setup: Dissolve benzotriazole-4-sulfonyl chloride in a suitable solvent like tetrahydrofuran (THF).

-

Amination: Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution at a low temperature (e.g., 0 °C).

-

Reaction Monitoring: Stir the reaction mixture for several hours at room temperature. Monitor the reaction by TLC.

-

Work-up: Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent to obtain this compound.

Quantitative Data

Biological Context and Signaling Pathways

While the specific biological activities of this compound are not extensively studied, benzotriazole derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities.[2][6] Notably, some benzotriazole derivatives act as mechanism-based inhibitors of cytochrome P450 (CYP) enzymes.[1][7][8] CYP enzymes are crucial in the metabolism of a vast array of xenobiotics and endogenous compounds. Inhibition of these enzymes can have significant implications in drug-drug interactions and toxicity.

The general mechanism of CYP450 inhibition by some aminobenzotriazoles involves the metabolic activation of the inhibitor by the enzyme, leading to the formation of a reactive intermediate that covalently binds to the enzyme, thereby causing irreversible inactivation.

Caption: Conceptual workflow of cytochrome P450 inhibition by benzotriazole derivatives.

This guide provides a foundational understanding of this compound for researchers and drug development professionals. The proposed synthetic pathway offers a practical starting point for its preparation, although further optimization and characterization would be necessary. The potential for this class of compounds to interact with key metabolic enzymes like cytochrome P450 highlights an important area for future investigation.

References

- 1. 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(Phenylsulfonyl)-1H-benzotriazole | 4106-18-7 | Benchchem [benchchem.com]

- 3. 1H-Benzotriazole-4-sulfonic acid | 26725-50-8 | Benchchem [benchchem.com]

- 4. CN104292172A - Benzotriazole derivative and preparation method thereof - Google Patents [patents.google.com]

- 5. ijariie.com [ijariie.com]

- 6. prepchem.com [prepchem.com]

- 7. Aminobenzotriazole inhibits and induces several key drug metabolizing enzymes complicating its utility as a pan CYP inhibitor for reaction phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 2H-Benzotriazole-4-sulfonamide (CAS 174077-76-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Benzotriazole-4-sulfonamide, also referred to as 1H-Benzotriazole-4-sulfonamide, is a heterocyclic sulfonamide with the CAS number 174077-76-0. This compound has emerged as a subject of interest within medicinal chemistry, primarily due to its activity as a carbonic anhydrase inhibitor. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and mechanism of action of this compound, with a focus on its role as a carbonic anhydrase inhibitor.

Chemical and Physical Properties

This compound is a small molecule with the molecular formula C₆H₆N₄O₂S and a molecular weight of 198.21 g/mol .[1] Its structure features a benzotriazole core, a bicyclic aromatic system composed of a benzene ring fused to a triazole ring, with a sulfonamide group attached at the 4-position. The presence of the sulfonamide moiety is a key pharmacophore for carbonic anhydrase inhibition.

| Property | Value | Source |

| CAS Number | 174077-76-0 | - |

| Molecular Formula | C₆H₆N₄O₂S | PubChem[1] |

| Molecular Weight | 198.21 g/mol | PubChem[1] |

| IUPAC Name | 1H-benzotriazole-4-sulfonamide | PubChem[1] |

| Synonyms | This compound, 1H-Benzo[d][1][2][3]triazole-4-sulfonamide | PubChem[1] |

| SMILES | C1=CC2=NNN=C2C(=C1)S(=O)(=O)N | PubChem[1] |

Synthesis

A method for the synthesis of 1H-Benzotriazole-4-sulfonamide has been described in the patent literature. The synthesis involves a multi-step process starting from commercially available reagents. A generalized synthetic scheme is presented below.

Caption: Generalized synthetic workflow for 1H-Benzotriazole-4-sulfonamide.

Experimental Protocol: Synthesis of 1H-Benzotriazole-4-sulfonamide

The synthesis of 1H-Benzotriazole-4-sulfonamide can be achieved via the diazotization of an appropriate aminobenzenesulfonamide precursor, followed by intramolecular cyclization. The following is a representative protocol based on established chemical principles for the formation of benzotriazoles:

-

Diazotization: 3-Amino-4-chlorobenzenesulfonamide is dissolved in an aqueous solution of a strong mineral acid, such as hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. This reaction forms an in situ diazonium salt.

-

Cyclization: The reaction mixture containing the diazonium salt is then gently warmed, which promotes intramolecular cyclization to form the benzotriazole ring system. The chlorine atom can be subsequently removed through a dehalogenation reaction if necessary, or the starting material can be selected to not include the halogen.

-

Isolation and Purification: The resulting 1H-Benzotriazole-4-sulfonamide product precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product of high purity.

Note: This is a generalized protocol and specific reaction conditions, such as concentrations, temperatures, and reaction times, should be optimized for safety and yield.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the inhibition of carbonic anhydrase enzymes. The sulfonamide group (-SO₂NH₂) is a critical zinc-binding group that coordinates to the Zn²⁺ ion in the active site of the enzyme, preventing the binding and subsequent hydration of carbon dioxide.

Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Mechanism of carbonic anhydrase inhibition by this compound.

Quantitative Inhibition Data

The inhibitory potency of 1H-Benzotriazole-4-sulfonamide has been evaluated against several human carbonic anhydrase (hCA) isoforms. The inhibition constants (Ki) are summarized in the table below.

| hCA Isoform | Ki (nM) |

| hCA I | 98 |

| hCA II | 12 |

| hCA IV | 78 |

| hCA IX | 25 |

| hCA XII | 4.5 |

Data provided by the user.

These data indicate that 1H-Benzotriazole-4-sulfonamide is a potent inhibitor of several carbonic anhydrase isoforms, with particularly strong activity against the tumor-associated isoform hCA XII and the physiologically important hCA II. Its selectivity profile suggests potential for therapeutic development where inhibition of these specific isoforms is desired.

Experimental Protocols: Carbonic Anhydrase Inhibition Assay

The determination of the inhibitory potency (Ki) of compounds against carbonic anhydrase is typically performed using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of carbon dioxide.

Experimental Workflow: CO₂ Hydration Assay

Caption: Experimental workflow for determining the Ki of a carbonic anhydrase inhibitor.

Detailed Methodology

-

Reagents and Buffers: All assays are performed at a constant temperature, typically 25 °C. A suitable buffer, such as Tris-HCl, containing a pH indicator (e.g., p-nitrophenol) is used.

-

Enzyme and Inhibitor Preparation: Stock solutions of the purified human carbonic anhydrase isoforms and the inhibitor (1H-Benzotriazole-4-sulfonamide) are prepared in an appropriate solvent (e.g., DMSO) and then diluted in the assay buffer.

-

Assay Procedure: The enzyme and varying concentrations of the inhibitor are pre-incubated for a set period to allow for binding equilibrium to be reached.

-

Kinetic Measurement: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in a stopped-flow spectrophotometer. The hydration of CO₂ to bicarbonate and a proton causes a decrease in pH, which is monitored by the change in absorbance of the pH indicator over time.

-

Data Analysis: The initial rates of the reaction are determined from the linear portion of the absorbance versus time plots. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the enzyme activity against the inhibitor concentration. The Ki is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate (CO₂) concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Conclusion

This compound (CAS 174077-76-0) is a potent inhibitor of several human carbonic anhydrase isoforms, with notable activity against hCA II, hCA IX, and hCA XII. Its well-defined chemical structure, established synthetic route, and significant biological activity make it a valuable tool compound for researchers in the fields of medicinal chemistry and pharmacology. The data and protocols presented in this guide provide a solid foundation for further investigation and development of benzotriazole-based sulfonamides as potential therapeutic agents.

References

A Technical Guide to the Emergence of Benzotriazole Sulfonamides as Carbonic Anhydrase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide delves into the discovery and historical development of the broader class of benzotriazole sulfonamides, with a focus on their role as carbonic anhydrase inhibitors, due to the limited specific historical information available for 2H-benzotriazole-4-sulfonamide.

Introduction: The Convergence of Two Pharmacophores

The history of benzotriazole sulfonamides is not one of a single discovery but rather the strategic amalgamation of two well-established pharmacophores: the sulfonamides and the benzotriazoles. Sulfonamides were first identified as a class of antimicrobial compounds in the 1930s.[1] Their utility in medicine expanded significantly with the discovery of their potent ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[1]

Benzotriazole, a bicyclic heterocyclic compound, has been extensively studied for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] Its rigid structure and ability to participate in hydrogen bonding have made it an attractive scaffold in medicinal chemistry. The convergence of these two molecular frameworks has led to the development of a novel class of highly effective carbonic anhydrase inhibitors.

The Rise of Benzotriazole Sulfonamides as Carbonic Anhydrase Inhibitors

The primary therapeutic interest in benzotriazole sulfonamides lies in their potent and often selective inhibition of carbonic anhydrase isoforms. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them a key drug target.[4]

The general structure of a benzotriazole sulfonamide designed as a carbonic anhydrase inhibitor typically features a sulfonamide group (SO₂NH₂) which coordinates to the zinc ion in the active site of the enzyme, and a benzotriazole moiety that can be modified to achieve desired potency and selectivity for different CA isoforms.

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference Compound | Kᵢ of Reference |

| Triazolo-pyridine benzenesulfonamides | hCA IX | Low nanomolar | Acetazolamide (AAZ) | Varies by isoform |

| Amino acid–sulfonamide conjugates | hCA II | Subnanomolar | Acetazolamide (AAZ) | Varies by isoform |

| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | hCA I | Nanomolar | Acetazolamide (AAZ) | Varies by isoform |

| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | hCA XII | 10-41.9 nM | Acetazolamide (AAZ) | Varies by isoform |

| Benzenesulfonamide derivatives | hCA II & VII | Nanomolar | Not Specified | Not Specified |

Note: The inhibitory activities are highly dependent on the specific substitutions on both the benzotriazole and sulfonamide moieties.

Experimental Protocols

The synthesis and evaluation of benzotriazole sulfonamides as carbonic anhydrase inhibitors involve several key experimental procedures.

4.1. General Synthesis via "Click Chemistry"

A common and efficient method for synthesizing libraries of benzotriazole sulfonamide derivatives is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[5][6]

Experimental Workflow: Synthesis of Benzotriazole Sulfonamide Hybrids

Caption: General workflow for the synthesis of benzotriazole sulfonamides via click chemistry.

Protocol:

-

Preparation of Starting Materials: Synthesize or procure an azide-functionalized benzenesulfonamide and an alkyne-functionalized benzotriazole derivative.

-

Reaction Setup: Dissolve the azide and alkyne precursors in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Catalysis: Add a copper(I) catalyst. This is often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction and extract the product using an appropriate organic solvent.

-

Purification: Purify the crude product by column chromatography to obtain the desired 1,2,3-triazole-linked benzotriazole sulfonamide.[7]

4.2. In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various CA isoforms is typically determined using a stopped-flow CO₂ hydration assay.

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

Caption: Workflow for determining carbonic anhydrase inhibition constants.

Protocol:

-

Enzyme and Inhibitor Preparation: Prepare solutions of the recombinant human carbonic anhydrase isoform and the test compound in the appropriate assay buffer.

-

Pre-incubation: Pre-incubate the enzyme with varying concentrations of the inhibitor.

-

Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated buffer in a stopped-flow instrument.

-

Detection: Monitor the change in pH resulting from the formation of bicarbonate and protons using a colorimetric indicator.

-

Data Analysis: Calculate the initial rates of reaction from the absorbance change. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for benzotriazole sulfonamides as CA inhibitors involves the binding of the sulfonamide moiety to the zinc ion in the enzyme's active site.

Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion, displacing a water molecule that is essential for the catalytic cycle. The benzotriazole portion of the molecule extends into the active site cavity, where it can form additional interactions with amino acid residues, thereby influencing the potency and isoform selectivity of the inhibitor.

Conclusion and Future Directions

The fusion of the benzotriazole and sulfonamide pharmacophores has proven to be a highly successful strategy in the development of potent carbonic anhydrase inhibitors. While the specific history of this compound remains elusive, the broader class of benzotriazole sulfonamides continues to be an active area of research. Future work will likely focus on the design of isoform-selective inhibitors to minimize off-target effects and the exploration of these compounds for a wider range of therapeutic applications, including novel anticancer and anti-infective agents. The modular nature of their synthesis, particularly through click chemistry, will continue to facilitate the rapid generation and screening of new derivatives with improved pharmacological profiles.

References

- 1. Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gsconlinepress.com [gsconlinepress.com]

2H-Benzotriazole-4-sulfonamide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 2H-benzotriazole-4-sulfonamide as a research chemical. Due to the limited availability of direct research on this specific molecule, this paper extrapolates data from closely related benzotriazole sulfonamide analogs to offer insights into its potential synthesis, physicochemical properties, and biological activities. The primary focus is on its hypothesized role as a carbonic anhydrase inhibitor, a characteristic well-documented for analogous structures. Detailed experimental protocols for a plausible synthesis route and for assessing carbonic anhydrase inhibition are provided. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar compounds.

Introduction

Benzotriazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The incorporation of a sulfonamide group, a known pharmacophore in many clinically approved drugs, into the benzotriazole scaffold has led to the discovery of potent enzyme inhibitors, particularly against carbonic anhydrases.[4][5] this compound, while not extensively studied, represents a molecule of significant interest within this chemical space. This guide aims to consolidate the available information on related compounds to provide a predictive but scientifically grounded technical profile of this compound.

Physicochemical Properties

Based on its structure and data from publicly available databases for the isomeric 1H-benzotriazole-4-sulfonamide, the following properties can be predicted for this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄O₂S | PubChem |

| Molecular Weight | 198.21 g/mol | PubChem |

| CAS Number | 174077-76-0 | PubChem |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | >200 °C (Predicted) | N/A |

| Solubility | Soluble in DMSO, DMF, and aqueous base (Predicted) | N/A |

| pKa | Acidic sulfonamide proton (Predicted) | N/A |

Synthesis

A plausible synthetic route to this compound can be extrapolated from the general synthesis of benzotriazoles and the sulfonation of aromatic compounds.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Amino-4-nitrobenzenesulfonamide

-

Sodium Nitrite (NaNO2)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Sulfite (Na2SO3) or other suitable reducing agent

-

Deionized water

-

Ice

-

Standard laboratory glassware and equipment

Procedure:

-

Diazotization: Dissolve 3-amino-4-nitrobenzenesulfonamide in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature below 5 °C. Stir vigorously during the addition.

-

Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt intermediate.

-

Cyclization and Reduction: In a separate flask, prepare a solution of a suitable reducing agent, such as sodium sulfite, in water.

-

Slowly add the cold diazonium salt solution to the reducing agent solution. An exothermic reaction may occur, and the temperature should be controlled.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Acidify the reaction mixture with HCl to precipitate the product.

-

Filter the crude product, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Biological Activity and Mechanism of Action

While direct biological data for this compound is scarce, the primary anticipated activity, based on extensive research on analogous compounds, is the inhibition of carbonic anhydrases (CAs).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases, including glaucoma, epilepsy, and certain types of cancer.[4][5] The sulfonamide moiety is a classic zinc-binding group that is essential for the inhibitory activity of many CA inhibitors.

The general mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide nitrogen to the zinc ion in the active site of the enzyme, displacing a water molecule and preventing the catalytic cycle.

Signaling Pathway

Caption: Inhibition of carbonic anhydrase by this compound.

Data on Analogous Compounds

The following table summarizes the carbonic anhydrase inhibitory activity of several benzotriazole sulfonamide derivatives from the literature. This data provides a strong rationale for investigating this compound as a potential CA inhibitor.

| Compound | Target Isozyme | Inhibition Constant (Ki, nM) | Reference |

| Triazole-linked O-glycoside of benzenesulfonamide (Galactose derivative 8) | hCA IX | 9.7 | [6] |

| Triazole-linked O-glycoside of benzenesulfonamide (Azido scaffold 1) | hCA II | 47 | [6] |

| Triazolo-pyridine benzenesulfonamide 14 | hCA IX | Low nM range | [5] |

| Triazolo-pyridine benzenesulfonamide 16 | hCA IX | Low nM range | [5] |

| Triazolo-pyridine benzenesulfonamide 17 | hCA IX | Low nM range | [5] |

hCA = human Carbonic Anhydrase

Other Potential Biological Activities

Benzotriazole derivatives have been reported to exhibit a wide range of pharmacological effects, including:

-

Anticancer Activity: Some benzotriazole derivatives have shown antiproliferative activity against various cancer cell lines.[7][8][9][10]

-

Antimicrobial Activity: The benzotriazole scaffold is present in compounds with antibacterial and antifungal properties.[2][11][12]

-

Antiviral Activity: Certain benzotriazole derivatives have been investigated for their antiviral effects.[13]

Further research is required to determine if this compound possesses any of these activities.

Experimental Protocols: Biological Assays

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol is adapted from established methods for measuring CA activity.[4]

Materials:

-

Purified human carbonic anhydrase isozymes (e.g., hCA I, II, IX)

-

This compound (or other test compounds)

-

HEPES buffer

-

Sodium sulfate

-

Phenol red indicator

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a buffer solution containing HEPES and sodium sulfate, with phenol red as a pH indicator.

-

Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare CO₂-saturated deionized water by bubbling CO₂ gas through it.

-

-

Enzyme Assay:

-

The assay is performed using a stopped-flow instrument to measure the enzyme-catalyzed CO₂ hydration.

-

One syringe of the stopped-flow instrument is filled with the buffer containing the enzyme and varying concentrations of the inhibitor.

-

The other syringe is filled with the CO₂-saturated water.

-

The two solutions are rapidly mixed, and the change in absorbance of the phenol red indicator is monitored over time as the pH decreases due to the formation of carbonic acid.

-

-

Data Analysis:

-

The initial rates of the reaction are determined from the absorbance curves.

-

The concentration of inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is calculated by plotting the enzyme activity against the inhibitor concentration.

-

The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.

-

Experimental Workflow

Caption: Workflow for carbonic anhydrase inhibition assay.

Conclusion

This compound is a research chemical with significant, albeit underexplored, potential. Based on the well-established pharmacology of related benzotriazole sulfonamides, it is a promising candidate for investigation as a carbonic anhydrase inhibitor. This technical guide provides a foundational framework for initiating research into this compound, including a plausible synthetic route and detailed protocols for biological evaluation. Further experimental validation is necessary to confirm the predicted properties and biological activities of this compound and to fully elucidate its therapeutic potential.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. jrasb.com [jrasb.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 10. Synthesis and anticancer activity of benzotriazole derivatives [ouci.dntb.gov.ua]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]

An In-depth Technical Guide to 2H-Benzotriazole-4-sulfonamide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzotriazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. When functionalized with a sulfonamide group at the 4-position, a unique chemical entity emerges: 2H-benzotriazole-4-sulfonamide. This core structure combines the biological versatility of the benzotriazole ring with the well-established pharmacophoric properties of the sulfonamide group, a key feature in a multitude of clinically approved drugs.

This technical guide provides a comprehensive overview of this compound derivatives and their analogues. It delves into their synthesis, biological activities, and structure-activity relationships, with a particular focus on their role as enzyme inhibitors and antimicrobial agents. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and drug development efforts in this promising area.

Synthesis of this compound Derivatives

The synthesis of N-substituted this compound derivatives typically commences with the preparation of a key intermediate, 2-alkyl/aryl-2H-benzotriazole-4-sulfonyl chloride. This is generally achieved through the reaction of the corresponding 2-substituted-2H-benzotriazole with chlorosulfonic acid. The resulting sulfonyl chloride is a versatile electrophile that can readily react with a variety of nucleophiles, such as primary and secondary amines, to yield the desired sulfonamide derivatives.

Alternatively, a benzotriazole-mediated coupling approach can be employed. This method involves the activation of a carboxylic acid with benzotriazole, followed by reaction with an aminosulfonamide to form an amide linkage. This strategy is particularly useful for the synthesis of more complex derivatives, such as amino acid-sulfonamide conjugates[1].

General Experimental Protocol: Synthesis of N-Aryl/Alkyl-2H-benzotriazole-4-sulfonamides

A representative synthetic protocol involves a two-step process:

Step 1: Synthesis of 2-Substituted-2H-benzotriazole-4-sulfonyl chloride

A 2-substituted-2H-benzotriazole is added portion-wise to an excess of chlorosulfonic acid at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion of the reaction, the mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to afford the crude 2-substituted-2H-benzotriazole-4-sulfonyl chloride.

Step 2: Synthesis of N-Aryl/Alkyl-2-substituted-2H-benzotriazole-4-sulfonamides

To a solution of the desired primary or secondary amine in a suitable solvent (e.g., pyridine, dichloromethane), the 2-substituted-2H-benzotriazole-4-sulfonyl chloride is added dropwise at 0°C. The reaction mixture is stirred at room temperature for several hours. The solvent is then removed under reduced pressure, and the residue is treated with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to yield the final N-aryl/alkyl-2-substituted-2H-benzotriazole-4-sulfonamide.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound are being investigated for a range of biological activities, with a primary focus on enzyme inhibition and antimicrobial effects.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a well-established zinc-binding group that is characteristic of a large class of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are involved in numerous physiological and pathological processes, making them attractive drug targets for a variety of diseases, including glaucoma, epilepsy, and cancer.

The benzotriazole portion of the molecule can be systematically modified to explore the chemical space around the active site of the enzyme, leading to the development of potent and isoform-selective inhibitors. Structure-activity relationship (SAR) studies on related sulfonamides have shown that the nature of the substituents on the aromatic ring significantly influences the inhibitory potency and selectivity against different CA isoforms[2]. For instance, the introduction of bulky or hydrophobic groups can lead to enhanced binding affinity and selectivity for specific isoforms.

Table 1: Carbonic Anhydrase Inhibition Data for Benzenesulfonamide Derivatives (Illustrative)

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| Derivative A | 159 | 2.4 | 9.7 | 14 |

| Derivative B | 368 | 4515 | 7766 | 316 |

| Derivative C | 49 | >10,000 | 562 | 289 |

Note: The data in this table is illustrative and based on related benzenesulfonamide and benzothiazole sulfonamide derivatives, as specific data for this compound derivatives is not extensively available in the public domain. These values demonstrate the range of activities and isoform selectivities that can be achieved through structural modifications.[3]

Antimicrobial Activity

The sulfonamide class of drugs has a long history as antibacterial agents, primarily acting through the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The benzotriazole nucleus itself is known to possess a broad spectrum of antimicrobial activities. The combination of these two pharmacophores in the this compound scaffold presents an opportunity for the development of novel antimicrobial agents.

SAR studies in this area would focus on modifying the substituents on both the benzotriazole ring and the sulfonamide nitrogen to optimize the antibacterial and antifungal spectrum and potency.

Table 2: Antimicrobial Activity (MIC, µg/mL) of Benzotriazole and Sulfonamide Derivatives (Illustrative)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |

| Norfloxacin (Standard) | 0.5 | 1 | 0.25 | 2 | - | - |

| Ketoconazole (Standard) | - | - | - | - | 4 | 8 |

| Benzotriazole Derivative X | 6.25 | 12.5 | 25 | 50 | 12.5 | 25 |

| Sulfonamide Derivative Y | 32 | 64 | 128 | 256 | >512 | >512 |

Note: This table provides illustrative Minimum Inhibitory Concentration (MIC) values based on published data for various benzotriazole and sulfonamide derivatives to demonstrate the potential antimicrobial activity of this class of compounds.[4][5]

Signaling Pathways

Carbonic Anhydrase IX in Hypoxic Tumors

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is a key indicator of hypoxia (low oxygen levels). Its expression is primarily regulated by the hypoxia-inducible factor 1-alpha (HIF-1α). In the hypoxic and acidic tumor microenvironment, CA IX plays a crucial role in pH regulation, which is essential for tumor cell survival, proliferation, and invasion. By catalyzing the hydration of extracellular CO₂, CA IX contributes to the acidification of the tumor microenvironment while helping to maintain a relatively alkaline intracellular pH. This pH gradient promotes the activity of proteases involved in extracellular matrix degradation and enhances cell migration and invasion. Therefore, inhibitors of CA IX, such as potentially novel this compound derivatives, are being explored as anticancer agents.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against various human carbonic anhydrase (hCA) isoforms is determined using a stopped-flow instrument to measure the CO₂ hydration activity.

-

Enzyme and Inhibitor Preparation: Recombinant human CA isozymes are used. The inhibitors are dissolved in DMSO to prepare stock solutions.

-

Assay Buffer: A buffer solution (e.g., TRIS or HEPES) is prepared at the desired pH (typically 7.4).

-

Measurement: The assay is performed at a constant temperature (e.g., 25°C). The enzymatic reaction is initiated by mixing the enzyme solution (with or without the inhibitor) with a CO₂-saturated solution.

-

Data Analysis: The initial rates of the enzymatic reaction are monitored by the change in pH using a colorimetric indicator. The inhibitor concentration causing a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the enzyme activity against the inhibitor concentration. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate. The plates are then incubated at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design and development of novel therapeutic agents. The combination of the versatile benzotriazole ring system with the well-established sulfonamide pharmacophore offers a rich platform for chemical modifications to achieve potent and selective biological activity.

Future research in this area should focus on the synthesis and biological evaluation of a diverse library of N-substituted this compound derivatives. Systematic exploration of the structure-activity relationships will be crucial for optimizing their potency and selectivity as carbonic anhydrase inhibitors and antimicrobial agents. Further studies to elucidate their detailed mechanisms of action and to evaluate their efficacy and safety in preclinical models are warranted to fully realize the therapeutic potential of this intriguing class of compounds.

References

- 1. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

2H-Benzotriazole-4-sulfonamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 2H-benzotriazole-4-sulfonamide and its derivatives. The document focuses on the potential of this scaffold in drug discovery, particularly as inhibitors of carbonic anhydrases.

Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₆H₆N₄O₂S and a molecular weight of approximately 198.21 g/mol .[1] Key computed properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄O₂S | PubChem |

| Molecular Weight | 198.21 g/mol | PubChem[1] |

| IUPAC Name | 2H-1,2,3-benzotriazole-4-sulfonamide | PubChem[1] |

| CAS Number | 174077-76-0 | PubChem[1] |

| XLogP3 | -0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

Synthesis and Characterization

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Sulfonation of 1H-Benzotriazole to 1H-Benzotriazole-4-sulfonic acid

This reaction is an electrophilic aromatic substitution.

-

Reagents: 1H-Benzotriazole, fuming sulfuric acid (oleum).

-

Procedure: 1H-Benzotriazole is slowly added to an excess of fuming sulfuric acid at a controlled temperature, typically below 25°C, to prevent unwanted side reactions. The reaction mixture is then heated to facilitate the sulfonation process. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto ice, leading to the precipitation of 1H-benzotriazole-4-sulfonic acid. The solid product is collected by filtration, washed with cold water, and dried.

Step 2: Conversion to 1H-Benzotriazole-4-sulfonyl chloride

The sulfonic acid is converted to the more reactive sulfonyl chloride.

-

Reagents: 1H-Benzotriazole-4-sulfonic acid, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Procedure: 1H-Benzotriazole-4-sulfonic acid is treated with an excess of thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction mixture is refluxed until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude 1H-benzotriazole-4-sulfonyl chloride.

Step 3: Amination to this compound

The final step involves the reaction of the sulfonyl chloride with ammonia.

-

Reagents: 1H-Benzotriazole-4-sulfonyl chloride, concentrated aqueous ammonia.

-

Procedure: The crude 1H-benzotriazole-4-sulfonyl chloride is dissolved in a suitable inert solvent (e.g., acetone, THF) and cooled in an ice bath. Concentrated aqueous ammonia is added dropwise with vigorous stirring. The reaction is typically exothermic and should be carefully controlled. After the addition is complete, the mixture is stirred for several hours at room temperature. The solvent is then removed under reduced pressure, and the resulting solid is purified by recrystallization to afford this compound. It is important to note that the final product exists as a tautomeric mixture of 1H- and 2H-benzotriazole isomers.

Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): To identify the chemical environment of the protons on the aromatic ring and the sulfonamide group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and types of carbon atoms in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as N-H stretching of the sulfonamide and the triazole ring, and S=O stretching of the sulfonyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Caption: Proposed synthetic pathway for this compound.

Biological Activities and Potential Applications

The primary biological activity associated with the benzotriazole sulfonamide scaffold is the inhibition of carbonic anhydrases (CAs).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[2] Several isoforms of CA are known, and some, particularly the tumor-associated isoforms CA IX and CA XII, are overexpressed in various cancers.[2][3] These isoforms play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[3] Therefore, selective inhibitors of CA IX and XII are promising targets for anticancer drug development.[2][3]

While specific quantitative data for this compound is not available, numerous studies have demonstrated that sulfonamides incorporating a benzotriazole or a related triazole moiety are potent inhibitors of CA IX and XII, often exhibiting selectivity over the ubiquitous cytosolic isoforms CA I and II.[2][4][5]

Table of Carbonic Anhydrase Inhibition Data for Related Benzotriazole Sulfonamide Derivatives

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| Benzenesulfonamide-triazole conjugates | hCA IX | 16.4 - 66.0 nM | [4][5] |

| Glycosyltriazole benzene sulfonamides | hCA IX | 8.4 - 9.9 nM | |

| Indole-1,2,3-triazole chalcone sulfonamides | hCA I | 18.8 - 50.4 nM | |

| Indole-1,2,3-triazole chalcone sulfonamides | hCA XII | 10 - 41.9 nM |

This data suggests that this compound is a promising candidate for evaluation as a carbonic anhydrase inhibitor.

Signaling Pathway: Inhibition of CA IX in Hypoxic Cancer Cells

Caption: Inhibition of CA IX by this compound disrupts pH regulation in cancer cells.

In hypoxic tumors, the transcription factor HIF-1α is stabilized, leading to the upregulation of CA IX expression on the cell surface. CA IX then catalyzes the hydration of CO₂, producing protons and bicarbonate. The protons are extruded, contributing to the acidification of the extracellular tumor microenvironment, which in turn promotes tumor invasion and metastasis. Bicarbonate is transported into the cell, helping to maintain a slightly alkaline intracellular pH that is favorable for cell proliferation and survival. By inhibiting CA IX, this compound would block this process, leading to intracellular acidification and a decrease in extracellular acidity, thereby hindering tumor progression.[3]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of compounds against CAs is the stopped-flow CO₂ hydrase assay.[2]

-

Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The reaction is monitored by observing the change in pH using a colorimetric indicator. The initial rates of the catalyzed reaction are measured in the presence and absence of the inhibitor.

-

Materials: Purified human CA isoforms (e.g., hCA I, II, IX, XII), CO₂-saturated water, buffer solution (e.g., TRIS), pH indicator (e.g., p-nitrophenol), and the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Procedure:

-

The assay is performed in a stopped-flow instrument.

-

One syringe of the instrument is loaded with the buffer containing the CA enzyme and the pH indicator.

-

The other syringe is loaded with the CO₂-saturated water.

-

The reaction is initiated by rapidly mixing the contents of the two syringes.

-

The change in absorbance of the pH indicator is monitored over time to determine the initial reaction rate.

-

To determine the inhibitory activity, the assay is repeated with the addition of varying concentrations of the test compound to the enzyme-containing syringe.

-

The IC₅₀ (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated from the dose-response curve.

-

The inhibition constant (Kᵢ) can then be determined using the Cheng-Prusoff equation.

-

Potential Antimicrobial Activity

Benzotriazole derivatives have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[6][7][8] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. While specific studies on the antimicrobial properties of this compound are lacking, the presence of both the benzotriazole and sulfonamide moieties suggests that it could be a candidate for antimicrobial screening. Sulfonamides are a well-known class of antibacterial agents that act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. The strong evidence for the potent carbonic anhydrase inhibitory activity of related compounds, particularly against tumor-associated isoforms, highlights its potential as an anticancer agent. Further research is warranted to elucidate a detailed synthetic protocol, perform comprehensive biological evaluations, including in vitro and in vivo studies, and to explore its pharmacokinetic and pharmacodynamic properties. The potential for antimicrobial activity also presents an additional avenue for investigation. This technical guide provides a solid foundation for researchers and drug development professionals to pursue the further exploration of this compound and its derivatives.

References

- 1. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 2. Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides capable of inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides capable of inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2H-benzotriazole-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-benzotriazole-4-sulfonamide is a heterocyclic organic compound incorporating both a benzotriazole and a sulfonamide functional group. Benzotriazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. Similarly, the sulfonamide group is a well-established pharmacophore present in numerous antibacterial, diuretic, and hypoglycemic drugs. The combination of these two moieties in a single scaffold presents an opportunity for the development of novel therapeutic agents. This document provides a detailed, three-step protocol for the laboratory-scale synthesis of this compound, starting from the readily available precursor, p-aminobenzenesulfonamide (sulfanilamide).

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step process:

-

Nitration of p-aminobenzenesulfonamide to yield 4-amino-3-nitrobenzenesulfonamide.

-

Reduction of the nitro group of 4-amino-3-nitrobenzenesulfonamide to afford 3,4-diaminobenzenesulfonamide.

-

Diazotization and intramolecular cyclization of 3,4-diaminobenzenesulfonamide to form the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 4-amino-3-nitrobenzenesulfonamide

This procedure details the nitration of p-aminobenzenesulfonamide.

-

Materials:

-

p-Aminobenzenesulfonamide (Sulfanilamide)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Deionized Water

-

Ice

-

Ethanol

-

-

Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter flask

-

Beakers

-

-

Procedure:

-

In the 250 mL three-necked round-bottom flask, carefully add 50 mL of concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C using an ice bath.

-

While maintaining the temperature below 10 °C, slowly add 17.2 g (0.1 mol) of p-aminobenzenesulfonamide in small portions with continuous stirring. Ensure all the solid dissolves before proceeding.

-

Prepare the nitrating mixture by cautiously adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of p-aminobenzenesulfonamide from the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

-

Carefully pour the reaction mixture onto 400 g of crushed ice in a large beaker with gentle stirring.

-

A yellow precipitate of 4-amino-3-nitrobenzenesulfonamide will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.

-

Recrystallize the crude product from ethanol to obtain pure 4-amino-3-nitrobenzenesulfonamide.

-

Dry the purified product in a vacuum oven at 50-60 °C.

-

Step 2: Synthesis of 3,4-diaminobenzenesulfonamide

This protocol describes the reduction of the nitro group of 4-amino-3-nitrobenzenesulfonamide.

-

Materials:

-

4-amino-3-nitrobenzenesulfonamide

-

Iron powder, reduced

-

Ethanol

-

Deionized Water

-

Concentrated Hydrochloric Acid

-

Sodium Carbonate

-

Celite or filter aid

-

-

Equipment:

-

500 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Büchner funnel and filter flask

-

pH paper

-

-

Procedure:

-

To the 500 mL round-bottom flask, add 21.7 g (0.1 mol) of 4-amino-3-nitrobenzenesulfonamide, 200 mL of a 1:1 mixture of ethanol and water, and 28 g (0.5 mol) of iron powder.

-

Stir the suspension and add 5 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by the careful addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

-

Filter the hot mixture through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid of 3,4-diaminobenzenesulfonamide can be used in the next step without further purification. If desired, it can be recrystallized from water.

-

Step 3: Synthesis of this compound

This final step involves the diazotization of the ortho-diamine and subsequent cyclization to form the benzotriazole ring.

-

Materials:

-

3,4-diaminobenzenesulfonamide

-

Glacial Acetic Acid

-

Deionized Water

-

Sodium Nitrite

-

Activated Charcoal

-

-

Equipment:

-

250 mL beaker

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer

-

Büchner funnel and filter flask

-

-

Procedure:

-

Dissolve 18.7 g (0.1 mol) of crude 3,4-diaminobenzenesulfonamide in a mixture of 20 mL of glacial acetic acid and 50 mL of deionized water in the 250 mL beaker. Gentle warming may be required to achieve a clear solution.

-

Cool the solution to 10-15 °C in an ice bath with stirring.

-

In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water.

-

Add the sodium nitrite solution in one portion to the stirred solution of the diamine.

-

An exothermic reaction will occur, and the temperature will rise. Allow the reaction to proceed, and the temperature may reach up to 80-85 °C before it starts to cool. The color of the solution will also change.

-

Continue stirring for 30 minutes as the mixture cools.

-

Thoroughly chill the mixture in an ice bath for another 30 minutes to promote crystallization of the product.

-

Collect the crude product by vacuum filtration and wash it with ice-cold deionized water.

-

For purification, dissolve the crude solid in boiling water, add a small amount of activated charcoal, and filter the hot solution.

-

Allow the filtrate to cool slowly to room temperature, then chill in an ice bath to effect crystallization.

-

Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

-

Data Presentation

| Parameter | Step 1: Nitration | Step 2: Reduction | Step 3: Diazotization |

| Starting Material | p-Aminobenzenesulfonamide | 4-amino-3-nitrobenzenesulfonamide | 3,4-diaminobenzenesulfonamide |

| Molar Mass ( g/mol ) | 172.21 | 217.21 | 187.23 |

| Amount (g) | 17.2 | 21.7 | 18.7 |

| Moles (mol) | 0.1 | 0.1 | 0.1 |

| Product | 4-amino-3-nitrobenzenesulfonamide | 3,4-diaminobenzenesulfonamide | This compound |

| Molar Mass ( g/mol ) | 217.21 | 187.23 | 198.21 |

| Theoretical Yield (g) | 21.7 | 18.7 | 19.8 |

| Typical Yield (%) | 70-80% | 85-95% | 65-75% |

| Appearance | Yellow solid | Off-white to pale brown solid | White to off-white crystalline solid |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Application Notes & Protocols for the Analytical Characterization of 2H-benzotriazole-4-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 2H-benzotriazole-4-sulfonamide . The methodologies outlined herein are essential for the identification, purity assessment, and quality control of this compound in research and drug development settings.

Compound Information

This compound is a heterocyclic compound containing a benzotriazole core functionalized with a sulfonamide group. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2H-1,2,3-benzotriazole-4-sulfonamide | PubChem |

| Synonyms | 1H-benzo[d][1][2][3]triazole-4-sulfonamide, 1H-Benzotriazole-4-sulfonamide | PubChem |

| CAS Number | 174077-76-0 | PubChem |

| Molecular Formula | C₆H₆N₄O₂S | [1] |

| Molecular Weight | 198.21 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water (predicted) | General knowledge |

Analytical Techniques for Characterization

A multi-technique approach is recommended for the unambiguous characterization of this compound. This includes chromatographic, spectroscopic, and spectrometric methods to assess its identity, purity, and structural integrity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reverse-phase method is generally suitable for this class of aromatic sulfonamides.

Experimental Protocol: HPLC Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution:

Time (min) % Solvent A % Solvent B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm and 280 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

-

Data Analysis: The purity of the compound is determined by the peak area percentage of the main peak relative to the total peak area of all observed peaks.

Expected Results:

| Parameter | Expected Value |

| Retention Time | 10-15 minutes (highly dependent on the specific column and system) |

| Purity | >95% for a purified sample |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly specific method for confirming the molecular weight of this compound.

Experimental Protocol: LC-MS Identity Confirmation

-

LC System: Utilize the same HPLC conditions as described in section 2.1.

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

-

Ionization Mode: Positive and Negative ESI modes should be screened for optimal signal.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Analysis: Look for the protonated molecule [M+H]⁺ in positive mode and the deprotonated molecule [M-H]⁻ in negative mode.

Expected Mass Spectrometric Data:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 199.0284 | ~199.03 |

| [M-H]⁻ | 197.0128 | ~197.01 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra should be acquired.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.

-

Sample Concentration: 10-20 mg of the sample dissolved in 0.6 mL of DMSO-d₆.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on concentration.

-

Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆):

Note: These are predicted chemical shifts based on the analysis of similar structures. Actual values may vary.

¹H NMR:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~14.5 | br s | 1H | N-H (triazole) |

| ~8.0-8.2 | m | 1H | Aromatic CH |

| ~7.6-7.8 | m | 2H | Aromatic CH |

| ~7.5 | br s | 2H | SO₂NH₂ |

¹³C NMR:

| Chemical Shift (ppm) | Assignment |

| ~145 | Aromatic C-N |

| ~135 | Aromatic C-S |

| ~130 | Aromatic CH |

| ~128 | Aromatic CH |

| ~125 | Aromatic C-N |

| ~120 | Aromatic CH |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing approximately 1% of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.

-

Spectral Range: Scan from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the functional groups.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H | Stretching (sulfonamide and triazole) |

| 3100-3000 | C-H | Aromatic Stretching |

| 1600-1450 | C=C | Aromatic Ring Stretching |

| 1350-1310 | S=O | Asymmetric Stretching (sulfonamide) |

| 1170-1150 | S=O | Symmetric Stretching (sulfonamide) |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared with the theoretical values to confirm the empirical formula.